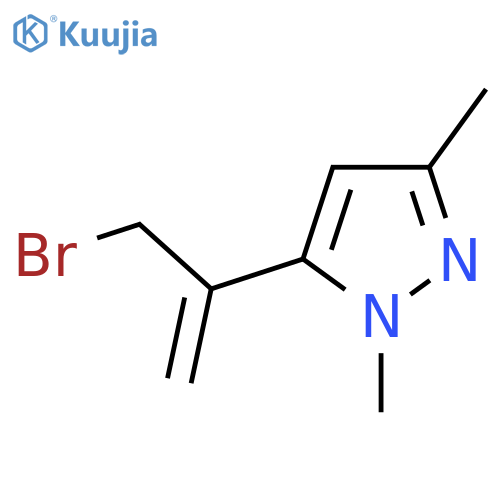

Cas no 2228739-96-4 (5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole)

2228739-96-4 structure

商品名:5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole

- 2228739-96-4

- EN300-1927339

-

- インチ: 1S/C8H11BrN2/c1-6(5-9)8-4-7(2)10-11(8)3/h4H,1,5H2,2-3H3

- InChIKey: FNOLIADIFFQGJI-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1=CC(C)=NN1C

計算された属性

- せいみつぶんしりょう: 214.01056g/mol

- どういたいしつりょう: 214.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.8Ų

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927339-2.5g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1927339-0.5g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1927339-5.0g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1927339-1.0g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1927339-10.0g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1927339-0.25g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1927339-0.1g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1927339-0.05g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1927339-1g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1927339-5g |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole |

2228739-96-4 | 5g |

$3894.0 | 2023-09-17 |

5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2228739-96-4 (5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量